Palmitoyl-(1,N(6))-ethenocoenzyme A
Description
Properties
CAS No. |
69680-31-5 |
|---|---|
Molecular Formula |
C39H66N7O17P3S |
Molecular Weight |
1030 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-2-hydroxy-4-[hydroxy-[hydroxy-[[(2R,3S,4R,5R)-4-hydroxy-5-imidazo[2,1-f]purin-3-yl-3-phosphonooxyoxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl]oxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate |
InChI |
InChI=1S/C39H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(48)67-23-21-40-29(47)18-19-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-43-31-35-41-20-22-45(35)26-44-36(31)46/h20,22,26-28,32-34,38,49-50H,4-19,21,23-25H2,1-3H3,(H,40,47)(H,42,51)(H,55,56)(H,57,58)(H2,52,53,54)/t28-,32-,33-,34+,38-/m1/s1 |
InChI Key |
UIOLIMRYNAGIDL-LFZQUHGESA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C2N=CN4C3=NC=C4)O)OP(=O)(O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CN4C3=NC=C4)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C2N=CN4C3=NC=C4)O)OP(=O)(O)O)O |
Synonyms |
palmitoyl-(1,N(6))-ethenocoenzyme A |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Properties
Key structural differences among acyl-CoA derivatives influence their biochemical roles and applications. Below is a comparative analysis:
Enzymatic Kinetics
Kinetic parameters (Km and Vmax) reveal distinct substrate preferences in acyl-CoA-utilizing enzymes:
- Km : Saturated acyl-CoAs (palmitoyl-, myristoyl-) exhibit lower Km values, indicating stronger enzyme binding .
- Vmax : Unsaturated species (oleoyl-) show higher catalytic efficiency, likely due to conformational flexibility .
Key Research Findings
Enzyme Specificity : Saturated acyl-CoAs (palmitoyl-, myristoyl-) dominate in high-affinity binding, while unsaturated species (oleoyl-) drive rapid catalysis .
Applications in Tracking: Fluorescent (etheno) and click-compatible (alkyne) CoA derivatives enable precise metabolic studies .
Preparation Methods
Etheno Modification of Coenzyme A
The etheno (1,N⁶-etheno) group is introduced to the adenine moiety of coenzyme A (CoA) to enable fluorescence-based tracking. This modification involves bromoacetylation followed by cyclization:
-
Bromoacetylation : CoA is reacted with bromoacetic anhydride in anhydrous dimethylformamide (DMF) at 4°C for 24 hours.
-
Cyclization : The bromoacetylated intermediate undergoes intramolecular cyclization in alkaline conditions (pH 9.0–10.0) to form the etheno bridge.
Key Reaction Conditions :
Palmitoylation of Etheno-CoA
The palmitoyl group is esterified to the etheno-CoA scaffold via mixed anhydride or active ester methods:
-
Mixed Anhydride Method :
-
Active Ester Method :
Comparative Analysis :
| Method | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Mixed Anhydride | THF | 0°C | 45–55 | 85–90 |
| Active Ester | Phosphate | 25°C | 50–60 | 90–95 |
Enzymatic Synthesis and Regioselective Modifications
Lipase-Catalyzed Acylation
Enzymatic methods improve regioselectivity and reduce side reactions:
-
Substrate : 1-Hydroxy-2-oleoyl-sn-glycero-3-phosphocholine (lyso-PC) and palmitic acid-d₃₁.
-
Enzyme : Lipase from Rhizomucor meihei (immobilized on acrylic resin).
Advantages :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
Fluorescence Spectroscopy :
-
NMR :
Research Applications and Functional Insights
Interaction with Mitochondrial Enzymes
PECoA binds to mitochondrial malate dehydrogenase (MDH) with a Kₐ of 1.2 ± 0.3 μM, as determined by fluorescence quenching. This interaction is critical for studying lipid-dependent enzyme regulation.
Membrane Dynamics Studies
Incorporation into phospholipid vesicles (e.g., phosphatidylcholine) reveals:
Challenges and Optimization Strategies
Side Reactions and Byproducts
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing and purifying Palmitoyl-(1,N(6))-ethenocoenzyme A?
- Synthesis : The compound can be synthesized using established protocols for analogous phospholipids. For example, N-acyl-phosphatidylethanolamine derivatives are synthesized via coupling reactions between activated fatty acids (e.g., palmitoyl chloride) and phosphatidylethanolamine under controlled anhydrous conditions . Enzymatic approaches, such as acyltransferase-mediated reactions, may also be employed using purified enzymes and cofactors .
- Purification : The Bligh-Dyer method is widely used for lipid extraction. Homogenize the sample in chloroform-methanol (2:1 v/v), separate layers by adding water, and isolate the chloroform phase containing lipids. Further purification can be achieved via reverse-phase HPLC or silica-gel chromatography .
Q. Which analytical techniques validate the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the etheno bridge (1,N(6)) and acyl chain positioning. Compare spectral data with reference compounds (e.g., InChI Key: MNBKLUUYKPBKDU-BBECNAHFSA-N) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF can verify molecular weight and fragmentation patterns. For example, a parent ion at m/z 1038.3 (calculated for ) confirms the intact structure .
- Chromatography : Reverse-phase HPLC with UV detection (254 nm) ensures purity and resolves co-eluting contaminants .
Advanced Research Questions
Q. How can researchers design experiments to study the compound’s role in acyl-transferase reactions?
- Experimental Design :
Enzyme Kinetics : Measure and using radiolabeled this compound in assays with purified acyl-transferases. Monitor product formation via scintillation counting or fluorescence (etheno group excitation/emission at 300/410 nm).
Inhibitor Studies : Use competitive inhibitors (e.g., non-hydrolyzable acyl-CoA analogs) to assess binding specificity.
Structural Analysis : Perform X-ray crystallography or cryo-EM of enzyme-substrate complexes to identify active-site interactions .
- Data Interpretation : Compare results with palmitoyl-CoA controls to evaluate etheno modification’s impact on enzyme activity .
Q. What experimental variability arises in studies of this compound-mediated lipid synthesis, and how can it be addressed?
- Common Variability Sources :
- Case Study : In mitochondrial glycerolipid synthesis, palmitoyl-carnitine yields 70% lysophosphatidate vs. 58% with palmitate. Address discrepancies by standardizing substrate delivery methods (e.g., albumin-bound vs. free acyl donors) .
Q. How can conflicting data on the compound’s metabolic partitioning be resolved?
- Hypothesis Testing :
- If studies report divergent incorporation into neutral lipids vs. phospholipids, compare assay conditions (e.g., ATP availability, coenzyme A levels).
- Use isotopic tracing (-palmitate) to track flux through competing pathways (e.g., β-oxidation vs. esterification) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
